Tris(2-chloropropyl) phosphate
Overview
Description
Tris(2-chloropropyl) phosphate is a chlorinated organophosphate compound widely used as a flame retardant. It is commonly added to polyurethane foams, textiles, and other materials to enhance their fire resistance. This compound is known for its effectiveness in reducing flammability and is often used in various industrial applications.
Mechanism of Action
Target of Action
Tris(2-chloropropyl) phosphate is a chlorinated organophosphate flame retardant . It is commonly added to polyurethane foams and minor amounts are used in PVC and EVA . The primary targets of this compound are these materials, where it acts as a flame retardant.
Mode of Action
The mode of action of this compound involves both solid phase and gas phase mechanisms . As a flame retardant, it works in the solid phase of burning materials . When heated, the phosphorus in the compound reacts to give a polymeric form of phosphoric acid . This reaction helps to suppress the spread of fire.
Biochemical Pathways
In terms of biochemical pathways, this compound is mainly degraded via phosphoester bond hydrolysis . This degradation process results in the production of bis (2-chloropropyl) phosphate and mono-chloropropyl phosphate . This degradation pathway provides insights into the potential mechanism of this compound microbial degradation .
Pharmacokinetics
Its physical and chemical properties suggest that it is a semi-volatile organic compound . It has a molecular weight of 327.570 g·mol −1 , and it is soluble in water .
Result of Action
The result of this compound’s action is the suppression of fire in the materials to which it is added. On a molecular level, it causes disturbance in cell growth/division and gene expression, energy and material metabolism, signal transduction, defense and cytoskeleton . It also induces a hormesis effect in L02 cells .
Action Environment
this compound can be released into the environment through volatilization, abrasion, and dissolution in addition to direct contact with dust and surfaces . It has been detected in drinking, ground, and surface waters, sediment, household dust, indoor air, and marine food sources . Exposure can occur from dermal, oral or inhalation routes .
Biochemical Analysis
Biochemical Properties
Tris(2-chloropropyl) phosphate plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, proteins, and other biomolecules, affecting their normal functions. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine . This inhibition leads to the accumulation of acetylcholine in synapses, disrupting normal neurotransmission. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially leading to cellular damage .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered gene expression and cellular responses . Moreover, this compound has been found to induce oxidative stress in cells, resulting in increased production of reactive oxygen species (ROS) and subsequent cellular damage . These effects can impair cell function and viability, potentially leading to adverse health outcomes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and leading to its accumulation in synapses . This binding interaction disrupts normal neurotransmission and can result in neurotoxic effects. Additionally, this compound can modulate the expression of genes involved in oxidative stress responses, further contributing to cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and impaired cell viability . These long-term effects highlight the importance of considering the duration of exposure when assessing the potential risks associated with this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-chloropropyl) phosphate is synthesized through the reaction of propylene oxide with phosphoryl chloride. This reaction typically produces a mixture of products, with the tris(2-chloro-1-methylethyl) isomer being the most dominant, comprising 50-85% of the mixture .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the controlled reaction of propylene oxide and phosphoryl chloride under specific conditions to maximize the yield of the desired isomer. The reaction is carried out in a reactor, and the resulting mixture is purified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Tris(2-chloropropyl) phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of phosphoric acid derivatives.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted phosphates.
Major Products: The major products formed from these reactions include bis(2-chloropropyl) phosphate, mono-chloropropyl phosphate, and other phosphoric acid derivatives .
Scientific Research Applications
Tris(2-chloropropyl) phosphate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Tris(2-chloroethyl) phosphate: Known for its use as a flame retardant, it shares similar applications and toxicological profiles with tris(2-chloropropyl) phosphate.
Tris(1-chloro-2-propyl) phosphate: Another flame retardant with comparable properties and uses.
Uniqueness: this compound is unique due to its specific isomeric composition and its widespread use in various industrial applications. Its effectiveness as a flame retardant and its impact on biological systems make it a compound of significant interest in both research and industry .
Properties
IUPAC Name |
tris(2-chloropropyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(10)4-14-17(13,15-5-8(2)11)16-6-9(3)12/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRSAMFYSUBAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COP(=O)(OCC(C)Cl)OCC(C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027615 | |
Record name | Tris(2-chloropropyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-73-9 | |
Record name | Tris(2-chloropropyl) phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6145-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fyrol pcf | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tri(2-chloropropyl)phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanol, 2-chloro-, 1,1',1''-phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(2-chloropropyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-chloropropyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(2-CHLOROPROPYL) PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N90B627VHY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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